molecular formula C19H18N4O4 B2968663 6-methyl-4-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795087-11-4

6-methyl-4-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2968663
CAS No.: 1795087-11-4
M. Wt: 366.377
InChI Key: JCBWDOZIRCUMBL-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
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Scientific Research Applications

Drug Delivery Systems

Compounds with complex structures, such as pyrenyl derivatives, have been explored for their potential in drug delivery systems. For instance, the self-assembly of specific triazine and ruthenium building blocks in the presence of functionalized pyrenyl derivatives can lead to host-guest compounds with significant cytotoxic activity against cancer cells, suggesting their utility in targeted cancer therapy (Mattsson et al., 2010).

Synthesis of Novel Heterocyclic Compounds

The synthesis of new series of pyridine and fused pyridine derivatives highlights the chemical versatility of these compounds. These syntheses often involve reactions of specific carbonitriles with different reagents to yield a variety of heterocyclic structures, demonstrating the compounds' potential as intermediates in the production of pharmaceutically relevant molecules (Al-Issa, 2012).

Anticancer and Anti-Inflammatory Agents

Some derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. For example, novel pyrazolopyrimidines derivatives have been studied for their effectiveness against various cancer cell lines and as inhibitors of 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).

Molecular Docking and Antimicrobial Activity

The design and synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been explored for their potential biological activities. Molecular docking studies towards specific target proteins and in vitro antimicrobial screening suggest these compounds could serve as templates for developing new antimicrobial agents (Flefel et al., 2018).

Antimicrobial Evaluations

Furthermore, the facile synthesis of triazolopyridines via oxidative cyclization and their subsequent antimicrobial evaluations underline the potential of these compounds in addressing the need for new antimicrobials. The exploration of fused heterocyclic 1,2,4-triazoles, for example, has led to compounds with promising antibacterial and antifungal activities (Prakash et al., 2011).

Properties

IUPAC Name

6-methyl-4-[1-(2-phenyltriazole-4-carbonyl)pyrrolidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-13-9-16(10-18(24)26-13)27-15-7-8-22(12-15)19(25)17-11-20-23(21-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBWDOZIRCUMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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